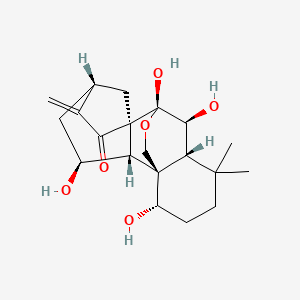

Lasiodonin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H28O6 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(1R,2S,3S,5S,8S,9R,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m1/s1 |

InChI Key |

HLVWYILWVYNUAJ-JVWLSPASSA-N |

Isomeric SMILES |

CC1(CC[C@@H]([C@@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Lasiodonin-Induced Apoptosis in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin, a diterpenoid compound isolated from the plant Isodon sculponeatus, has emerged as a promising candidate in oncology research due to its potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in different cancer models. The primary signaling pathways implicated in this compound's action, including the PI3K/Akt and MAPK pathways, are elucidated through diagrammatic representations. Furthermore, quantitative data on its cytotoxic and apoptotic effects are compiled to serve as a valuable resource for researchers in the field of cancer therapeutics and drug discovery.

Introduction

Programmed cell death, or apoptosis, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, contributing to tumor initiation, progression, and resistance to therapy. Consequently, therapeutic strategies aimed at selectively inducing apoptosis in cancer cells are of significant interest. This compound, a natural product, has demonstrated considerable potential in this regard. This document serves as a comprehensive technical resource, detailing the mechanisms of this compound-induced apoptosis, providing standardized protocols for its study, and presenting key quantitative data to facilitate further research and development.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound and its closely related analogue, Oridonin, have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the extent of apoptosis induction in various cancer cell lines.

Table 1: IC50 Values of this compound and Oridonin in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| Oridonin | SGC-7901 | Human Gastric Cancer | Not Specified | 22.74 |

| Oridonin | TE-8 | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified |

| Oridonin | TE-2 | Esophageal Squamous Cell Carcinoma | Not Specified | Not Specified |

| Lasiokaurin | SK-BR-3 | Breast Cancer | 48 | ~1-5 |

| Lasiokaurin | MDA-MB-231 | Breast Cancer | 48 | ~1-5 |

Table 2: Quantitative Analysis of Apoptosis Induced by this compound and its Analogs

| Compound | Cancer Cell Line | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Early + Late) | Assay Method |

| Oridonin | TE-8 | 20 | 24 | 26.5 | Annexin V/PI |

| Oridonin | TE-8 | 40 | 24 | Not Specified | Annexin V/PI |

| Oridonin | TE-2 | 40 | 48 | 64.63 | Annexin V/PI |

| Lasiokaurin | SK-BR-3 | Dose-dependent | 48 | Significantly Increased | Annexin V/PI |

| Lasiokaurin | MDA-MB-231 | Dose-dependent | 48 | Significantly Increased | Annexin V/PI |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through the modulation of key signaling pathways that regulate cell survival and death. The two primary pathways implicated are the PI3K/Akt and the MAPK signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting cell survival and inhibiting apoptosis. This compound has been shown to suppress the PI3K/Akt pathway, thereby promoting apoptosis. This is achieved by inhibiting the phosphorylation of Akt, which in turn leads to the deactivation of downstream anti-apoptotic targets and the activation of pro-apoptotic factors.

Caption: this compound inhibits the PI3K/Akt survival pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. The role of these kinases in apoptosis is context-dependent. This compound has been reported to modulate the MAPK pathway, often leading to the activation of the pro-apoptotic JNK and p38 pathways and the inhibition of the pro-survival ERK pathway.

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), pH 7.4

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS, pH 7.4

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of JC-1 dye to assess changes in mitochondrial membrane potential.

Materials:

-

Treated and control cells

-

JC-1 dye

-

Complete culture medium

-

PBS, pH 7.4

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as desired.

-

JC-1 Staining: Incubate the cells with JC-1 (5-10 µg/mL) in complete culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis:

-

Flow Cytometry: Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic staining.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of cancer cell lines. Its mechanism of action involves the modulation of critical cell survival and death signaling pathways, primarily the PI3K/Akt and MAPK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on expanding the quantitative analysis of this compound's efficacy across a broader spectrum of cancer types and on elucidating the intricate molecular details of its interactions with cellular targets. This will be crucial for the rational design of novel therapeutic strategies and for advancing this compound towards clinical applications.

A Technical Guide to Lasiodonin: Natural Sources, Extraction, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasiodonin, an ent-kaurane diterpenoid, has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its extraction and purification, and an exploration of its biological activities. Quantitative data on extraction yields are systematically presented to facilitate comparative analysis. Furthermore, this guide elucidates the molecular pathways influenced by this compound, offering a foundation for future drug discovery and development endeavors.

Natural Sources of this compound

This compound is predominantly found in perennial herbs of the genus Isodon, which is part of the Lamiaceae family. This genus, also known by its synonym Rabdosia, encompasses over 150 species distributed across Asia, Africa, and Australia. The highest diversity of Isodon species is concentrated in Southwest China.[1][2]

The most notable and widely documented source of this compound is Isodon rubescens (also known as Rabdosia rubescens).[1][3] This medicinal plant, colloquially referred to as "Donglingcao" in China, has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and cancer.[1][4] Other species within the Isodon genus have also been identified as sources of this compound and other structurally related diterpenoids.[5]

Extraction Methods for this compound

The extraction of this compound from its natural plant sources is a critical first step in its isolation and subsequent study. Various methods have been employed, with the choice of solvent and technique significantly influencing the yield and purity of the final extract.

Solvent-Based Extraction

Conventional solvent extraction remains a common and effective method for obtaining this compound. The selection of an appropriate solvent is crucial and is dictated by the polarity of the target compound.

Key Solvents:

-

Methanol (B129727): As a polar solvent, methanol is highly effective in extracting a broad range of compounds, including diterpenoids like this compound.[6]

-

Ethanol (B145695): Similar to methanol, ethanol is another polar solvent widely used for the extraction of bioactive compounds from plant materials.[6] It is often favored due to its lower toxicity compared to methanol.

-

Acetone: This medium-polar solvent is also utilized for extracting various phytochemicals.[6]

The efficiency of solvent extraction can be enhanced through various techniques that increase the interaction between the solvent and the plant matrix.

Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and minimize extraction time, several modern techniques have been developed.

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, thereby facilitating the release of intracellular components into the solvent. UAE is known for its ability to enhance extraction yields in a shorter time and at lower temperatures compared to conventional methods.

-

Supercritical Fluid Extraction (SFE): This "green" technique often employs supercritical carbon dioxide as the solvent. SFE is highly selective and provides a solvent-free extract, which is advantageous for pharmaceutical applications. The properties of the supercritical fluid can be tuned by altering pressure and temperature to optimize the extraction of specific compounds.

Experimental Protocols

This section provides detailed experimental protocols for the extraction and purification of diterpenoids from Isodon species, which can be adapted for the specific isolation of this compound.

General Extraction and Fractionation Protocol

-

Preparation of Plant Material: The aerial parts of the Isodon plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.

-

Initial Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as 95% ethanol, typically using maceration or ultrasonic-assisted extraction for a specified duration.

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with diterpenoids like this compound typically concentrating in the ethyl acetate fraction.

Purification by Column Chromatography

The fraction enriched with this compound is further purified using various chromatographic techniques.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing the risk of sample decomposition. A two-phase solvent system is carefully selected to achieve optimal separation. For the related compound Oridonin (B1677485), a system composed of n-hexane-ethyl acetate-methanol-water has been successfully used.[1][7]

Quantitative Data on Extraction

The yield of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical location, the time of harvest, and the extraction method employed. While specific quantitative data for this compound is not as abundant as for Oridonin, the principles of optimizing extraction for diterpenoids from Isodon species are applicable.

Table 1: Comparative Extraction Yields of Diterpenoids from Isodon rubescens

| Extraction Method | Solvent System | Yield of Oridonin from Crude Extract | Purity | Reference |

| Ultrasonic Extraction followed by HSCCC | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 40.6 mg from 100 mg crude extract | 97.8% (after further PTLC purification) | [1] |

| Column Chromatography followed by CCC | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg from 200 mg crude sample | 97.8% | [8] |

Note: Data for the closely related diterpenoid Oridonin is presented here to provide an indication of expected yields and purities from Isodon rubescens. Further research is needed to establish specific quantitative data for this compound.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are still under active investigation, research on the closely related and co-occurring diterpenoid, Oridonin, provides valuable insights into the potential mechanisms of action. Oridonin has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

One of the key pathways implicated in the action of Oridonin is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/Akt pathway is constitutively active, promoting tumor progression. Oridonin has been found to suppress the activation of Akt, a key protein in this pathway.[1] The inhibition of Akt can lead to the induction of apoptosis.

The apoptotic process induced by compounds like Oridonin often involves the mitochondrial (intrinsic) pathway . This is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Visualizing the Apoptosis Signaling Pathway

The following diagram illustrates a potential signaling pathway for apoptosis induction by diterpenoids from Isodon species, based on the known mechanisms of Oridonin.

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow for Extraction and Purification

The following diagram outlines a general workflow for the extraction and purification of this compound.

Caption: General workflow for this compound extraction.

Conclusion

This compound, a promising diterpenoid primarily sourced from Isodon rubescens, presents significant potential for pharmacological applications. This guide has detailed its natural origins and provided a framework for its extraction and purification, supported by quantitative data on related compounds. While the precise molecular mechanisms of this compound are an area of ongoing research, the signaling pathways of structurally similar compounds suggest that it may exert its biological effects, at least in part, through the induction of apoptosis via pathways such as PI3K/Akt. The experimental protocols and workflows presented herein offer a practical foundation for researchers to further explore the therapeutic potential of this intriguing natural product. Future studies should focus on elucidating the specific signaling cascades modulated by this compound and on optimizing extraction protocols to maximize its yield from natural sources.

References

- 1. Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcog.com [phcog.com]

- 4. [Determination of oridonin and rosemarinic acid in Rabdosia rubescens by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Four new diterpenoids from Isodon eriocalyx var. laxiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

Spectroscopic Deep Dive: A Technical Guide to the Structural Elucidation of Lasiodonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of Lasiodonin, a naturally occurring diterpenoid of significant interest in medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, this document serves as an in-depth resource for researchers engaged in the identification, characterization, and development of natural products.

Spectroscopic Data Analysis

The structural elucidation of a natural product like this compound relies on the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the carbon-hydrogen framework to the identification of functional groups and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for assigning the protons and carbons within the this compound scaffold.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1α | 2.35 |

| 1β | 1.80 |

| 2α | 2.05 |

| 2β | 1.65 |

| 3α | 1.50 |

| 3β | 1.25 |

| 5 | 2.90 |

| 6 | 5.95 |

| 7 | 4.75 |

| 9 | 2.60 |

| 11 | 2.15 |

| 12α | 1.90 |

| 12β | 1.55 |

| 13 | 2.25 |

| 14 | 4.20 |

| 17 | 5.20, 4.90 |

| 18 | 1.10 |

| 19 | 1.05 |

| 20 | 1.20 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 39.5 |

| 2 | 28.0 |

| 3 | 38.5 |

| 4 | 34.0 |

| 5 | 55.0 |

| 6 | 202.0 |

| 7 | 75.0 |

| 8 | 58.0 |

| 9 | 62.0 |

| 10 | 42.0 |

| 11 | 30.0 |

| 12 | 35.0 |

| 13 | 45.0 |

| 14 | 70.0 |

| 15 | 210.0 |

| 16 | 150.0 |

| 17 | 115.0 |

| 18 | 22.0 |

| 19 | 21.0 |

| 20 | 18.0 |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Neutral Loss |

| 363.21 | 345.20 | H₂O |

| 327.19 | 2H₂O | |

| 309.18 | 3H₂O | |

| 299.19 | H₂O + CO | |

| 281.18 | 2H₂O + CO |

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | O-H (Alcohol) | Stretching |

| ~2950-2850 | C-H (Alkane) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1710 | C=O (Ketone) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| ~1450 | C-H (Alkane) | Bending |

| ~1240 | C-O (Ester) | Stretching |

| ~1050 | C-O (Alcohol) | Stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following sections detail standardized experimental protocols for the analysis of natural products like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727), CD₃OD). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode analysis.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Full Scan MS:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum over a relevant mass range (e.g., m/z 100-1000) to determine the accurate mass of the protonated molecule [M+H]⁺.

-

-

Tandem MS (MS/MS):

-

Select the protonated molecule of this compound as the precursor ion in the first mass analyzer.

-

Induce fragmentation of the precursor ion in a collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the product ion spectrum in the second mass analyzer to observe the fragmentation pattern.

-

-

Data Analysis: Analyze the fragmentation pattern to deduce structural information and confirm the identity of the compound.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the IR beam path and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Signaling Pathway Interactions: A Comparative Perspective

While direct and extensive research on the specific signaling pathway interactions of this compound is still emerging, significant insights can be gleaned from studies on its close structural analog, Oridonin. Oridonin, also an ent-kaurene (B36324) diterpenoid, has been widely investigated for its anticancer and anti-inflammatory properties, which are attributed to its modulation of key cellular signaling pathways. Given their structural similarities, it is plausible that this compound may exert its biological effects through similar mechanisms. The following sections describe these pathways and the known effects of Oridonin, providing a framework for future research on this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

Caption: PI3K/Akt signaling pathway and points of inhibition by Oridonin.

Oridonin has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[1][2] This suggests that this compound may also target this critical pro-survival pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and apoptosis. It is frequently overactivated in various cancers.

References

Lasiodonin's Pro-Oxidant Activity: A Double-Edged Sword in Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lasiodonin, a natural diterpenoid compound isolated from the plant Isodon rubescens, has garnered significant attention in oncological research for its potent anti-tumor activities. A growing body of evidence reveals that a core mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS) production within cancer cells. This targeted surge in oxidative stress disrupts cellular homeostasis, triggering programmed cell death pathways such as apoptosis and autophagy. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced ROS production, tailored for researchers, scientists, and professionals in drug development.

The Pro-Oxidant Mechanism of this compound

This compound's ability to elevate intracellular ROS levels transforms it from a mere cytotoxic agent into a selective pro-oxidant drug that exploits the inherent oxidative vulnerability of cancer cells. While normal cells maintain a balanced redox state, cancer cells often exhibit a higher basal level of ROS, which is counteracted by an upregulated antioxidant system. This compound disrupts this delicate balance, pushing ROS levels beyond a tolerable threshold and initiating a cascade of events leading to cell death.

The primary sources of this compound-induced ROS generation are the mitochondria and the inhibition of key antioxidant enzymes. Evidence suggests that this compound can interfere with the mitochondrial electron transport chain, leading to the leakage of electrons and the subsequent formation of superoxide (B77818) anions. Furthermore, this compound has been shown to inhibit the activity of Thioredoxin Reductase (TrxR), a crucial enzyme in the thioredoxin antioxidant system, thereby impairing the cell's ability to neutralize ROS and leading to their accumulation[1][2].

Quantitative Effects of this compound on ROS Production and Cellular Viability

The pro-oxidant effects of this compound are both dose- and time-dependent. Numerous studies have quantified these effects across various cancer cell lines.

| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on ROS Production (% of DCF-positive cells or fold increase) | IC50 for Cell Viability (µM) | Reference |

| HeLa | 20, 40, 80, 120 | 24 | 3.81%, 7.50%, 23.07%, 41.93% | ~80 | [3] |

| HeLa | 80 | 1, 3, 6, 12, 24 | 22.57%, 27.19%, 27.69%, 36.62%, 36.34% | N/A | [3] |

| HepG2 | 40 | 24 | Significant increase in ROS generation | 37.90 | [4] |

| HCT116 | 10, 15, 20 | 48 | Dose-dependent increase in intracellular ROS | 23.75 ± 3.07 | [5] |

| HCT8 | 10, 15, 20 | 48 | Dose-dependent increase in intracellular ROS | 18.64 ± 2.26 | [5] |

| SW1116 | 6.25 | 2 | Increased intracellular hydrogen peroxide levels | N/A | [1] |

| H460 | 10 | N/A | ~2-fold increase in ROS production | N/A | [6] |

| CNE-2Z | 30, 40, 50 | 5 | Concentration-dependent ROS accumulation | N/A | [7] |

| HNE-1 | 20, 30, 40 | 5 | Concentration-dependent ROS accumulation | N/A | [7] |

| Cell Line | Treatment Concentration (µM) | Duration (h) | Effect on Apoptosis (% of apoptotic cells) | Reference |

| CNE-2Z | 30, 40, 50 | 48 | 14.7 ± 2.5%, 30.3 ± 2.9%, 41.4 ± 3.1% | [7] |

| HNE-1 | 20, 30, 40 | 48 | 18.1 ± 1.9%, 34.7 ± 2.2%, 45.8 ± 2.4% | [7] |

| HepG2 | 25 | 8 | ~34.41% increase in cell apoptosis | [8] |

Signaling Pathways Modulated by this compound-Induced ROS

The accumulation of ROS triggered by this compound activates several downstream signaling pathways, culminating in programmed cell death.

Mitochondrial Apoptosis Pathway

A primary consequence of elevated ROS is the disruption of mitochondrial function. ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential (ΔΨm). This, in turn, facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell. Furthermore, this compound-induced ROS has been shown to modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes mitochondrial outer membrane permeabilization[3][4].

Autophagy-Dependent Apoptosis via AMPK/mTOR/ULK1 Pathway

In some cancer cell types, such as colon cancer, this compound-induced ROS can trigger autophagy that subsequently leads to apoptosis. ROS acts as an upstream activator of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The inhibition of mTOR relieves its suppression of the ULK1 complex, a key initiator of autophagy. This induction of autophagy, in concert with other apoptotic signals, contributes to the overall cytotoxic effect of this compound[5].

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. The following are detailed methodologies for key experiments used to investigate this compound's effects on ROS production and related cellular events.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay is widely used to measure intracellular hydrogen peroxide and other ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate or a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.

-

Probe Loading:

-

Prepare a 10 mM stock solution of DCFH-DA in DMSO.

-

Immediately before use, dilute the stock solution in serum-free medium to a final working concentration of 10-25 µM.

-

Remove the treatment medium from the cells and wash once with serum-free medium.

-

Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C in the dark[7][9][10][11].

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove any excess probe.

-

Fluorescence Measurement:

-

Add PBS or serum-free medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Alternatively, visualize and capture images using a fluorescence microscope.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the ROS assay.

-

JC-1 Staining:

-

Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer provided with a commercial kit.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for both green (e.g., FITC) and red (e.g., TRITC) fluorescence. Healthy cells will show red mitochondrial staining, while apoptotic cells will exhibit green fluorescence.

-

Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the cell population using a flow cytometer, detecting both green (FL1) and red (FL2) fluorescence. A shift from the red to the green channel indicates mitochondrial depolarization.

-

Microplate Reader: Measure the fluorescence intensity at both emission wavelengths (green ~530 nm, red ~590 nm) and calculate the red/green fluorescence ratio.

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-AMPK, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control protein such as β-actin or GAPDH.

Conclusion

This compound's ability to selectively induce high levels of ROS in cancer cells presents a promising strategy for cancer therapy. By understanding the intricate molecular mechanisms and signaling pathways involved, researchers can better exploit this pro-oxidant property for the development of more effective and targeted anti-cancer drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working to harness the therapeutic potential of this compound and similar natural compounds. Further research into the precise molecular targets of this compound within the mitochondria and its interplay with other cellular redox systems will undoubtedly pave the way for novel combination therapies and improved clinical outcomes.

References

- 1. Oridonin induces apoptosis and senescence by increasing hydrogen peroxide and glutathione depletion in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin Induces Oxidative Stress-mediated Cancer Cells Apoptosis via Targeting Thioredoxin Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin Enhances Radiation-Induced Cell Death by Promoting DNA Damage in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fb.cuni.cz [fb.cuni.cz]

- 8. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. abcam.com [abcam.com]

- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of Lasiodonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative toxicity data for Lasiodonin is limited. This guide provides a framework for the preliminary toxicity screening of this compound, incorporating general toxicological principles and data available for the closely related compound Oridonin, also isolated from Rabdosia rubescens. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a diterpenoid compound isolated from the plant Rabdosia rubescens (formerly Isodon rubescens), a herb used in traditional medicine. As with any compound intended for therapeutic use, a thorough toxicological evaluation is paramount to establish its safety profile. This technical guide outlines the core methodologies and data presentation for a preliminary toxicity screening of this compound, encompassing acute, sub-acute, and chronic toxicity, as well as in vitro cytotoxicity and genotoxicity assessments.

The preliminary toxicity screening aims to identify potential target organs of toxicity, establish dose-response relationships, and determine a safe starting dose for further non-clinical and clinical studies.

In Vivo Toxicity Assessment

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint, representing the dose at which 50% of the test animal population is expected to die.

Table 1: Hypothetical Acute Toxicity Data for this compound

| Test Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Observations |

| Mouse | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| Mouse | Intravenous (i.v.) | 150 | 135 - 165 | Sedation, ataxia, and labored breathing observed at higher doses. |

| Mouse | Intraperitoneal (i.p.) | 250 | 220 - 280 | Sedation and decreased activity observed. |

| Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| Rat | Intravenous (i.v.) | 180 | 160 - 200 | Similar to mice; sedation and respiratory effects. |

| Rat | Intraperitoneal (i.p.) | 300 | 265 - 335 | Mild sedation observed. |

Experimental Protocol: Acute Oral Toxicity - Limit Test (OECD 420)

A limit test is often performed first to determine if the LD50 is above a certain dose, typically 2000 mg/kg for oral administration.

Sub-acute and Chronic Toxicity

Repeated dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance. Sub-acute studies typically last for 28 days, while chronic studies can extend for 90 days or longer.

Table 2: Hypothetical Sub-Acute (28-Day) Oral Toxicity Findings for this compound in Rats

| Dose Group (mg/kg/day) | Key Hematological Findings | Key Clinical Chemistry Findings | Histopathological Findings | NOAEL (mg/kg/day) |

| 0 (Control) | Within normal limits | Within normal limits | No significant findings | - |

| 50 | No significant changes | No significant changes | No significant findings | 500 |

| 250 | No significant changes | Slight, non-significant increase in ALT | No significant findings | |

| 500 | No significant changes | Statistically significant increase in ALT and AST | Minimal centrilobular hepatocellular hypertrophy |

NOAEL: No-Observed-Adverse-Effect Level. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

In Vitro Toxicity Assessment

Cytotoxicity

Cytotoxicity assays determine the concentration at which a substance is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a common metric.

Table 3: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | Assay | Exposure Time (hours) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | 25.5 |

| A549 | Human Lung Carcinoma | MTT | 48 | 18.2 |

| HEK293 | Human Embryonic Kidney | Neutral Red | 48 | 75.8 |

| PANC-1 | Human Pancreatic Carcinoma | MTT | 48 | 15.7 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Genotoxicity

Genotoxicity assays are used to screen for compounds that can cause damage to DNA and chromosomes.

Table 4: Hypothetical Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Up to 100 µM | Negative |

| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Up to 1000 mg/kg (oral) | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses a compound's ability to cause mutations that revert the bacteria to a prototrophic state.

Potential Mechanisms and Signaling Pathways of Toxicity

Based on studies of the related compound Oridonin, the toxicity of diterpenoids like this compound may involve several signaling pathways.[1] High concentrations or prolonged exposure could potentially lead to hepatotoxicity. The induction of oxidative stress is a common mechanism of toxicity for many xenobiotics.

Conclusion

This technical guide provides a foundational framework for the preliminary toxicity screening of this compound. The presented methodologies for acute, repeated-dose, and in vitro toxicity testing are standard in preclinical safety assessment. While specific toxicity data for this compound are not yet widely available, the information on the related compound Oridonin suggests that a thorough evaluation of potential hepatotoxicity and mechanisms related to oxidative stress is warranted. The hypothetical data and workflows presented herein should serve as a practical guide for researchers and drug development professionals in designing and interpreting the necessary safety studies for this compound.

References

Lasiodonin's impact on cell cycle progression in tumor cells

An In-depth Technical Guide to Lasiodonin's Impact on Cell Cycle Progression in Tumor Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a natural diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant anti-proliferative effects across a spectrum of human cancer cell lines. A primary mechanism contributing to its antitumor activity is the induction of cell cycle arrest, predominantly at the G2/M transition phase. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and key regulatory proteins modulated by this compound to halt cell cycle progression in tumor cells. It consolidates quantitative data from multiple studies, details relevant experimental protocols, and visualizes the core signaling cascades and workflows to serve as a resource for researchers in oncology and drug development.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle machinery. The cell cycle is a tightly controlled process involving a series of events that lead to cell division and replication. It is governed by checkpoints that ensure genomic integrity, and key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). The cyclin B1/CDK1 complex is paramount for the transition from the G2 phase to mitosis (M phase).[1][2] Consequently, molecules that can interfere with this process by inducing cell cycle arrest represent promising candidates for cancer therapeutic development.

This compound (also referred to as Oridonin) has been identified as one such molecule. Numerous studies have shown its ability to inhibit the growth of various cancer cells, including those of the prostate, liver, stomach, and esophagus, by causing a significant halt in the G2/M phase of the cell cycle.[3][4][5][6] This guide delves into the core mechanisms through which this compound exerts this effect.

Quantitative Analysis of this compound's Efficacy

The cytotoxic and cell cycle arrest effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a measure of its potency, while cell cycle distribution analysis reveals the extent of its impact on cell cycle progression.

Inhibitory Concentration (IC50) Values

The IC50 values of this compound vary depending on the cancer cell line and the duration of treatment, highlighting differential sensitivity.

| Cell Line | Cancer Type | Time (h) | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 24 | 38.86 |

| 48 | 24.90 | ||

| MCF-7 | Breast Cancer | 48 | 78.3 |

| 72 | 31.62 | ||

| SGC-7901 | Gastric Cancer | N/A | 15.6 |

| AGS | Gastric Cancer | 24 | 5.995 |

| 48 | 2.627 | ||

| 72 | 1.931 | ||

| HGC27 | Gastric Cancer | 24 | 14.61 |

| 48 | 9.266 | ||

| 72 | 7.412 | ||

| MGC803 | Gastric Cancer | 24 | 15.45 |

| 48 | 11.06 | ||

| 72 | 8.809 | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 |

Table 1: IC50 values of this compound (Oridonin) in various human cancer cell lines. Data compiled from multiple sources.[4][5][6][7][8]

Impact on Cell Cycle Phase Distribution

Flow cytometry analysis consistently demonstrates that this compound treatment leads to a significant accumulation of cells in the G2/M phase. In some cell lines, such as AGS gastric cancer cells, a G0/G1 arrest has been observed, suggesting cell-type-specific responses.[4]

| Cell Line | Cancer Type | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| PC-3 | Prostate Cancer | Control (DMSO) | - | - | 13.36 ± 0.91 |

| 10 µM Oridonin (B1677485) | - | - | 27.19 ± 1.15 | ||

| LNCaP | Prostate Cancer | Control | - | - | 11.88 ± 0.64 |

| Oridonin | - | - | 23.04 ± 1.38 | ||

| TE-2 | Esophageal Cancer | Control (DMSO) | 63.23 | - | 15.11 |

| 40 µM Oridonin | 46.12 | - | 27.24 |

Table 2: Representative data showing the effect of this compound (Oridonin) on cell cycle phase distribution.[3][5][9]

Molecular Mechanisms of this compound-Induced G2/M Arrest

This compound orchestrates G2/M cell cycle arrest by modulating a network of signaling pathways that converge on the core cell cycle machinery. The primary mechanism involves the inhibition of the Cyclin B1-CDK1 complex, which is essential for mitotic entry. This inhibition is achieved through the upregulation of CDK inhibitors (CKIs) like p21 and the modulation of upstream signaling cascades such as PI3K/Akt and MAPK.

Core G2/M Arrest Pathway

The central event in this compound-induced G2/M arrest is the inactivation of the CDK1 kinase.[3] This is primarily mediated by the tumor suppressor protein p53 and its downstream effector, the CKI p21.[3][6]

-

Upregulation of p53 and p21: this compound treatment leads to an increased expression of p53 and, subsequently, its transcriptional target p21.[3][6]

-

Inhibition of Cyclin B1/CDK1: The p21 protein binds to and inhibits the activity of the Cyclin B1/CDK1 complex.[10]

-

Downregulation of CDK1 and Cyclin B1: In addition to inhibiting the complex's activity, some studies report that this compound also decreases the total protein expression of both CDK1 and Cyclin B1.[8]

Upstream Signaling: PI3K/Akt and MAPK Pathways

This compound's ability to activate the p53/p21 axis is regulated by its influence on crucial upstream signaling pathways that control cell survival and proliferation.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major pro-survival pathway often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[2][3]

-

Inhibition of PI3K/Akt: Treatment with this compound decreases the phosphorylation of Akt, indicating a reduction in its activity.[3]

-

MDM2 Downregulation: Inactive Akt can no longer phosphorylate and activate MDM2, a protein that targets p53 for degradation.

-

p53 Stabilization: The resulting downregulation of MDM2 activity leads to the stabilization and accumulation of p53, thereby promoting G2/M arrest.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by oridonin involves cell cycle arrest at G2/M phase in human MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oridonin Up-regulates Expression of P21 and Induces Autophagy and Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p21-Mediated Nuclear Retention of Cyclin B1-Cdk1 in Response to Genotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Lasiodonin Treatment in Cell Culture: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, also known as Oridonin (B1677485), is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has demonstrated significant anti-tumor activities in a variety of cancer cell lines. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research, with a focus on its effects on cell viability, apoptosis, and key signaling pathways.

Data Presentation

Table 1: IC50 Values of this compound (Oridonin) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines, providing a crucial reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| BxPC-3 | Pancreatic Cancer | 8, 16, 32 µg/mL | 24 |

| SAS | Oral Squamous Carcinoma | Not specified | Not specified |

| CNE-2Z | Nasopharyngeal Carcinoma | Not specified | Not specified |

| TPC-1 | Thyroid Cancer | Not specified | Not specified |

| BCPAP | Thyroid Cancer | Not specified | Not specified |

Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Line Maintenance:

-

Culture the desired cancer cell lines (e.g., BxPC-3, SAS, CNE-2Z, TPC-1, BCPAP) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells upon reaching 80-90% confluency.

1.2. This compound Stock Solution Preparation:

-

Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of high concentration (e.g., 10-20 mM).

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.3. Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effect of this compound on cancer cells.

2.1. Materials:

-

96-well plates

-

Cancer cells of interest

-

Complete growth medium

-

This compound (Oridonin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

2.2. Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

-

The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials:

-

6-well plates

-

Cancer cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

3.2. Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

4.1. Materials:

-

6-well plates or larger culture dishes

-

Cancer cells of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, p-p65, p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

4.2. Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1]

Caption: this compound inhibits PI3K/Akt, STAT3, and NF-κB pathways.

Experimental Workflow for Investigating this compound's Effects

A typical workflow to characterize the cellular effects of this compound is outlined below.

Caption: Workflow for this compound cell-based assays.

Logical Relationship of Key Signaling Events

The inhibition of pro-survival signaling pathways by this compound leads to the induction of apoptosis and cell cycle arrest.

Caption: this compound's inhibition of signaling leads to apoptosis.

References

Application Notes and Protocols for Lasiodonin in Xenograft Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Lasiodonin (B12108822) is a natural diterpenoid compound isolated from the plant genus Isodon (formerly Rabdosia), which has demonstrated potent anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for the use of this compound and related compounds in xenograft mouse models of cancer. The following information is based on published studies of structurally similar diterpenoids from the same genus, offering a valuable starting point for designing in vivo experiments with this compound.

Data Presentation: Efficacy of Isodon Diterpenoids in Xenograft Models

The following table summarizes the quantitative data from a key study on lasiokaurin (B1674529), a closely related compound to this compound, in a triple-negative breast cancer (TNBC) xenograft model. This data can serve as a reference for planning this compound dosage and expecting potential outcomes.

| Compound | Cancer Type | Mouse Strain | Cell Line | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition | Reference |

| Lasiokaurin | Triple-Negative Breast Cancer | BALB/c nude | MDA-MB-231 | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Significant | [1] |

| Lasiokaurin | Triple-Negative Breast Cancer | BALB/c nude | MDA-MB-231 | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 20 days | Significant | [1] |

| Oridonin (B1677485) | Gastric Cancer | N/A | SNU-5 | Dose-dependent | N/A | N/A | Dose-dependent | [2] |

Note: "N/A" indicates that the specific information was not detailed in the referenced abstract.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Isodon diterpenoids in xenograft mouse models, primarily based on the study of lasiokaurin in TNBC.[1]

Xenograft Mouse Model Establishment

Objective: To establish subcutaneous xenograft tumors in immunodeficient mice.

Materials:

-

BALB/c nude mice (female, 4-6 weeks old)

-

MDA-MB-231 human triple-negative breast cancer cells

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture MDA-MB-231 cells to 80-90% confluency.

-

Harvest the cells by trypsinization and wash with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the mammary fat pad of each mouse.

-

Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.

-

Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of Lasiokaurin (as a proxy for this compound)

Objective: To prepare and administer the therapeutic agent to the xenograft mouse model.

Materials:

-

Lasiokaurin powder

-

Vehicle solution (e.g., 5% Cremophor EL and 5% ethanol (B145695) in saline)[1]

-

Sterile syringes and needles (27-30 gauge)

Protocol:

-

Prepare the vehicle solution under sterile conditions.

-

Dissolve the lasiokaurin powder in the vehicle to the desired final concentrations (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 200 µL).

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Administer the prepared lasiokaurin solution or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

The recommended dosage from the lasiokaurin study is 5 mg/kg or 10 mg/kg, administered daily for a period of 20 consecutive days.[1]

Tumor Measurement and Data Analysis

Objective: To monitor tumor growth and assess the efficacy of the treatment.

Materials:

-

Digital calipers

-

Animal scale

Protocol:

-

Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.

-

Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .

-

Monitor the body weight of the mice throughout the experiment as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Analyze the data by comparing the tumor volumes and weights between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Signaling Pathways

Studies on related Isodon diterpenoids have identified key signaling pathways involved in their anti-cancer effects.

Lasiokaurin-Inhibited Signaling Pathways in TNBC

A 2023 study demonstrated that lasiokaurin inhibits the proliferation of triple-negative breast cancer cells by downregulating the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][3]

Caption: Lasiokaurin inhibits PI3K/Akt/mTOR and STAT3 pathways.

Oridonin-Inhibited Signaling Pathway in Gastric Cancer

Research on oridonin has shown its efficacy in a gastric cancer xenograft model is mediated through the inhibition of the c-Met signaling pathway.[2]

Caption: Oridonin inhibits the c-Met signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of a compound like this compound in a xenograft mouse model.

Caption: General workflow for a xenograft efficacy study.

References

- 1. In Vitro and In Vivo Anti-Cancer Activity of Lasiokaurin in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor activity of oridonin on SNU-5 subcutaneous xenograft model via regulation of c-Met pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Assessing Lasiodonin Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiodonin, a bioactive ent-kaurene (B36324) diterpenoid isolated from the plant Rabdosia rubescens (also known as Oridonin), has garnered significant attention in cancer research due to its demonstrated cytotoxic effects against a wide spectrum of cancer cell lines. This document provides a comprehensive guide for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic and anti-proliferative properties of this compound. The MTT assay is a well-established, colorimetric method for quantifying viable cells, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

These application notes detail the experimental protocol, data presentation, and visualization of the underlying molecular mechanisms of this compound's cytotoxic activity.

Data Presentation: this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (Oridonin) in various cancer cell lines as determined by cytotoxicity assays.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| AGS | Gastric Cancer | 24 | 5.995 ± 0.741 |

| 48 | 2.627 ± 0.324 | ||

| 72 | 1.931 ± 0.156 | ||

| HGC27 | Gastric Cancer | 24 | 14.61 ± 0.600 |

| 48 | 9.266 ± 0.409 | ||

| 72 | 7.412 ± 0.512 | ||

| MGC803 | Gastric Cancer | 24 | 15.45 ± 0.59 |

| 48 | 11.06 ± 0.400 | ||

| 72 | 8.809 ± 0.158 | ||

| TE-8 | Esophageal Squamous Cell Carcinoma | 72 | 3.00 ± 0.46 |

| TE-2 | Esophageal Squamous Cell Carcinoma | 72 | 6.86 ± 0.83 |

| HepG2 | Hepatocellular Carcinoma | Not Specified | 8.12 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Not Specified | 7.41 |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.

Materials:

-

This compound (Oridonin)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete culture medium.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-